Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate is a complex organic compound featuring a pyrimidine ring substituted with methyl and methylsulfanyl groups, linked to a thiophene ring via a propanamido bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethyl-2-(methylsulfanyl)pyrimidine and 5-ethylthiophene-3-carboxylic acid.
Step 1: The 4,6-dimethyl-2-(methylsulfanyl)pyrimidine is first reacted with a suitable acylating agent to introduce the propanamido group.
Step 2: The resulting intermediate is then coupled with 5-ethylthiophene-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Step 3: Finally, the ethyl ester is introduced via esterification using ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the ester and amide functionalities can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential antimicrobial properties due to the presence of the pyrimidine and thiophene rings.
Anti-inflammatory: Possible anti-inflammatory effects through inhibition of specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The pyrimidine ring can interact with nucleic acids, while the thiophene ring can interact with proteins. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group on the thiophene ring.
Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-phenylthiophene-3-carboxylate: Similar structure but with a phenyl group instead of an ethyl group on the thiophene ring.
Uniqueness
The unique combination of the pyrimidine and thiophene rings, along with the specific substituents, gives Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-6-13-10-15(18(24)25-7-2)17(27-13)22-16(23)9-8-14-11(3)20-19(26-5)21-12(14)4/h10H,6-9H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSLFGISXHECCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCC2=C(N=C(N=C2C)SC)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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